4-Fluoro-3-methoxy-2-nitrobenzonitrile

Description

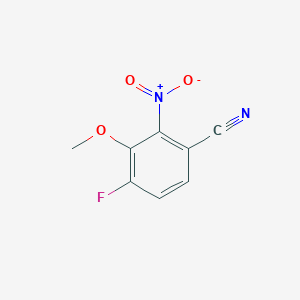

4-Fluoro-3-methoxy-2-nitrobenzonitrile (CAS: 887202-43-9) is a substituted benzonitrile derivative with the molecular formula C₈H₄FN₂O₃. Its structure features:

- A fluoro substituent at the para-position (C4) of the benzene ring.

- A methoxy group at the meta-position (C3).

- A nitro group at the ortho-position (C2).

- A nitrile group at the para-position (C1).

This compound is primarily utilized in organic synthesis and pharmaceutical research, particularly as an intermediate in the development of bioactive molecules. Its unique substitution pattern enables distinct electronic and steric properties, which influence reactivity and binding interactions .

Properties

IUPAC Name |

4-fluoro-3-methoxy-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O3/c1-14-8-6(9)3-2-5(4-10)7(8)11(12)13/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBAZEMZFBODSSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1[N+](=O)[O-])C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427602 | |

| Record name | 4-fluoro-3-methoxy-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887202-43-9 | |

| Record name | 4-fluoro-3-methoxy-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

4-Fluoro-3-methoxy-2-nitrobenzonitrile is typically synthesized by introducing a nitro group to the amino position of 3-amino-4-fluorobenzonitrile. One common method involves treating 3-amino-4-fluorobenzonitrile with sodium nitrite (NaNO2) and concentrated hydrochloric acid (HCl) to obtain this compound .

Industrial Production Methods:

The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions:

4-Fluoro-3-methoxy-2-nitrobenzonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed:

Oxidation: Products may include carboxylic acids or other oxidized derivatives.

Reduction: The major product is 4-fluoro-3-methoxy-2-aminobenzonitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-3-methoxy-2-nitrobenzonitrile is used in various scientific research applications, including:

Chemistry: As a synthetic intermediate in the preparation of more complex molecules.

Biology: In studies involving the interaction of fluorinated compounds with biological systems.

Medicine: As a pharmaceutical intermediate in the synthesis of potential drug candidates.

Industry: Used in the production of fine chemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methoxy-2-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The fluorine and methoxy groups may also influence the compound’s reactivity and interaction with enzymes or receptors .

Comparison with Similar Compounds

4-Methoxy-2-(trifluoromethyl)benzonitrile (CAS: 875664-48-5)

- Molecular Formula: C₉H₆F₃NO

- Key Differences :

- Replaces the nitro group at C2 with a trifluoromethyl (-CF₃) group.

- Lacks a fluoro substituent at C4.

- Retains the methoxy group at C4 (vs. C3 in the target compound).

4-Nitro-2-(trifluoromethyl)benzonitrile

- Molecular Formula : C₈H₃F₃N₂O₂

- Key Differences :

- Positions the nitro group at C4 instead of C2.

- Substitutes the fluoro group at C4 with a trifluoromethyl group at C2.

- The -CF₃ group increases lipophilicity compared to the fluoro substituent .

4-Methoxy-3-nitrobenzonitrile (CAS: 33224-23-6)

- Molecular Formula : C₈H₆N₂O₃

- Key Differences :

- Lacks the fluoro substituent.

- Positions the nitro group at C3 instead of C2.

- Retains the methoxy group at C4.

- This could favor electrophilic substitution at C5 or C6 positions .

3-Fluoro-5-methoxy-4-nitrobenzonitrile (CAS: 1137869-92-1)

- Molecular Formula : C₈H₄FN₂O₃

- Key Differences :

- Positions the fluoro group at C3 and methoxy at C5 (vs. C3 and C4 in the target compound).

- Retains the nitro group at C4.

- Impact :

Structural and Electronic Analysis

Table 1: Substituent Effects on Key Properties

| Compound | Electron-Withdrawing Groups | Electron-Donating Groups | Predicted Reactivity Hotspots |

|---|---|---|---|

| 4-Fluoro-3-methoxy-2-nitrobenzonitrile | -NO₂ (C2), -CN (C1), -F (C4) | -OCH₃ (C3) | C5 (electron-deficient) |

| 4-Methoxy-2-(trifluoromethyl)benzonitrile | -CF₃ (C2), -CN (C1) | -OCH₃ (C4) | C3 or C5 (moderate activity) |

| 4-Nitro-2-(trifluoromethyl)benzonitrile | -NO₂ (C4), -CF₃ (C2), -CN (C1) | None | C6 (highly electron-deficient) |

| 4-Methoxy-3-nitrobenzonitrile | -NO₂ (C3), -CN (C1) | -OCH₃ (C4) | C2 or C6 (mixed effects) |

Key Observations:

- Electronic Effects: The target compound’s combination of -NO₂ (C2) and -F (C4) creates a highly electron-deficient aromatic ring, making it reactive toward nucleophilic attack at C5 or C5.

- Steric Effects : The -OCH₃ group at C3 in the target compound introduces moderate steric hindrance, which may slow reactions at adjacent positions compared to less-substituted analogs.

- Solubility : Compounds with -CF₃ groups (e.g., 4-Methoxy-2-(trifluoromethyl)benzonitrile) exhibit higher lipophilicity, whereas nitro-containing derivatives (e.g., the target compound) are more polar .

Biological Activity

4-Fluoro-3-methoxy-2-nitrobenzonitrile is an organic compound with significant potential in various biological applications, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Molecular Formula: C₇H₄F N₂O₂

Molecular Weight: Approximately 196.14 g/mol

Key Functional Groups:

- Fluorine (F) : Enhances lipophilicity and biological activity.

- Methoxy (–OCH₃) : Influences reactivity and solubility.

- Nitro (–NO₂) : Capable of undergoing reduction to form reactive intermediates.

- Nitrile (–CN) : Provides additional reactivity in chemical transformations.

The biological activity of this compound is primarily attributed to its nitro group, which can be reduced to form reactive species that interact with cellular components. The presence of the fluorine and methoxy groups may also modulate the compound's interaction with biological targets such as enzymes or receptors.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. Preliminary studies have shown its efficacy against various bacterial strains, potentially making it a candidate for developing new antibiotics.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

These results suggest that the compound could serve as a foundation for further development into antimicrobial agents.

Anticancer Activity

In addition to antimicrobial effects, this compound has been evaluated for anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (breast cancer) | 10 |

| A549 (lung cancer) | 15 |

| HeLa (cervical cancer) | 12 |

The mechanism behind its anticancer activity is thought to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved .

Case Studies

- Antimicrobial Screening : A study conducted by researchers at a university laboratory tested a series of nitro-substituted benzonitriles, including this compound, against common pathogens. The results indicated that this compound had a significantly lower MIC compared to traditional antibiotics, suggesting its potential as a new antimicrobial agent.

- Anticancer Research : In a comparative study of various synthesized derivatives, this compound was found to exhibit superior anticancer properties compared to other similar compounds. The study highlighted its effectiveness in inducing apoptosis in cancer cell lines through the activation of caspase pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.